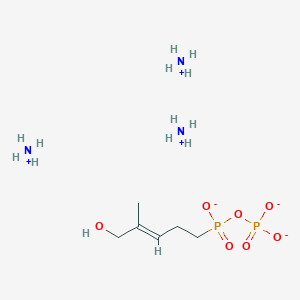

(E)-C-HDMAPP (ammonium salt)

Beschreibung

Contextual Overview of Isoprenoid Biosynthesis Pathways

Isoprenoids, also known as terpenoids, represent a vast and diverse class of organic molecules found in all domains of life. numberanalytics.com They fulfill critical biological functions, from forming structural components of cell membranes to acting as hormones, pigments, and electron carriers. jst.go.jpnih.gov The biosynthesis of all isoprenoids originates from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). jst.go.jpnih.gov

Two distinct and ancient metabolic routes are responsible for producing IPP and DMAPP:

The Mevalonate (B85504) (MVA) Pathway: This pathway is primarily found in eukaryotes (including mammals), archaea, and the cytosol of plant cells. pnas.orgcreative-proteomics.com It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted through several steps to IPP. nih.govcreative-proteomics.com

The Non-Mevalonate Pathway (MEP/DXP Pathway): Also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, this route is active in most bacteria, algae, and plant plastids. pnas.orgcreative-proteomics.com It uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to generate IPP and DMAPP. numberanalytics.com

A key intermediate in the bacterial MEP pathway is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a direct precursor to IPP and DMAPP. mdpi.com This molecule is not produced in the mammalian MVA pathway, making it a unique microbial metabolite.

Significance of (E)-C-HDMAPP as a Potent Phosphoantigen in Immunological Research

A specific subset of human T cells, known as Vγ9Vδ2 T cells, possess the unique ability to recognize small, phosphorylated non-peptide molecules called phosphoantigens. mdpi.comnih.gov This recognition is a crucial part of the immune surveillance system against microbial infections and cellular stress, including tumorigenesis. nih.gov

The most potent naturally occurring phosphoantigen is (E)-HDMAPP, the intermediate from the microbial MEP pathway. mdpi.comnih.gov It can stimulate Vγ9Vδ2 T cells at nanomolar concentrations, approximately 10,000 times more effectively than IPP, which is an endogenous phosphoantigen produced in human cells. mdpi.com This potent stimulation triggers the proliferation of Vγ9Vδ2 T cells and the production of inflammatory cytokines like tumor necrosis factor (TNF-α). glpbio.com

(E)-C-HDMAPP is a synthetic analogue of (E)-HDMAPP, designed for enhanced stability. glpbio.com Research has demonstrated that (E)-C-HDMAPP exhibits comparable biological activity to its natural counterpart. It potently stimulates the synthesis of TNF-α by γδ-T lymphocytes, with a reported IC50 value of 0.91 nM. glpbio.com Furthermore, studies in cynomolgus monkeys have shown that (E)-C-HDMAPP can significantly increase the number of circulating γδ-T cells, highlighting its powerful in vivo effects. glpbio.com The activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP is dependent on the butyrophilin family molecule, BTN3A1, which is expressed on the surface of other cells and presents the phosphoantigen to the T cell receptor. nih.govfrontiersin.org

Table 1: Comparative Activity of Phosphoantigens

| Compound | Type | Potency (Typical Effective Concentration) | Source/Pathway |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Endogenous | Micromolar (µM) range nih.gov | Mevalonate Pathway |

| (E)-HDMAPP | Natural | Nanomolar (nM) range nih.gov | Non-Mevalonate (MEP) Pathway |

| (E)-C-HDMAPP | Synthetic Analogue | Nanomolar (nM) range glpbio.com | Synthetic |

Structural Elucidation and Distinctive Features of the Pyrophosphonate Moiety

The key structural difference between (E)-C-HDMAPP and its natural counterpart, (E)-HDMAPP, lies in the phosphate (B84403) group. (E)-C-HDMAPP is the pyrophosphonate analogue of (E)-HDMAPP. glpbio.com

In (E)-HDMAPP, the phosphate tail is a pyrophosphate, characterized by a P-O-P (phosphoanhydride) bond. This bond is susceptible to both chemical and enzymatic hydrolysis, which can lead to rapid degradation of the molecule in solution and within the vascular system. glpbio.com

To overcome this instability, (E)-C-HDMAPP was synthesized with a pyrophosphonate moiety. In this structure, the bridging oxygen atom in the P-O-P bond is replaced with a carbon atom, creating a P-C-P linkage. This carbon-phosphorus bond is significantly more resistant to hydrolysis. glpbio.com This enhanced stability makes (E)-C-HDMAPP a more robust tool for in vitro and in vivo research, as it maintains its structural integrity and biological activity for longer periods. glpbio.com

Table 2: Chemical Properties of (E)-C-HDMAPP (Ammonium Salt)

| Property | Value |

|---|---|

| CAS Number | 933030-60-5 glpbio.com |

| Molecular Formula | C6H14O7P2•3NH4 glpbio.com |

| Molecular Weight | 311.2 g/mol glpbio.com |

| Key Structural Feature | Pyrophosphonate (P-C-P) moiety glpbio.com |

| Advantage | Increased resistance to chemical and enzymatic hydrolysis glpbio.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of E C Hdmapp

The Non-Mevalonate (MEP) Pathway: Primary Route for (E)-C-HDMAPP Formation

The MEP pathway stands as an alternative to the well-known mevalonate (B85504) (MVA) pathway for the production of IPP and DMAPP. wikipedia.org While many organisms utilize one of these pathways exclusively, plants and some other organisms possess both, with the MEP pathway typically localized in plastids and the MVA pathway in the cytoplasm. wikipedia.orgresearchgate.net The MEP pathway is the primary route for the formation of (E)-C-HDMAPP. wikipedia.org

Upstream Metabolites and Precursor Molecules in the MEP Pathway

The MEP pathway initiates with the condensation of two common metabolites: pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govnumberanalytics.com This initial step, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), forms 1-deoxy-D-xylulose 5-phosphate (DOXP). nih.gov DOXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR or IspC). nih.gov MEP is the first committed intermediate of the pathway. wikipedia.org

Subsequent enzymatic reactions convert MEP into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) through the action of three enzymes: IspD, IspE, and IspF. nih.govnumberanalytics.com These steps involve the formation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) as intermediates. nih.gov MEcPP is the direct precursor to (E)-C-HDMAPP. wikipedia.org

Table 1: Key Upstream Metabolites in the MEP Pathway

| Metabolite | Abbreviation | Precursor(s) |

| 1-deoxy-D-xylulose 5-phosphate | DOXP | Pyruvate, Glyceraldehyde 3-phosphate |

| 2-C-methyl-D-erythritol 4-phosphate | MEP | DOXP |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol | CDP-ME | MEP, CTP |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | CDP-MEP | CDP-ME, ATP |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcPP | CDP-MEP |

Enzymatic Steps Leading to (E)-C-HDMAPP Synthesis

The penultimate step in the MEP pathway is the conversion of MEcPP to (E)-C-HDMAPP, a reaction catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase, also known as IspG or GcpE. wikipedia.orgnih.gov This enzyme facilitates the reductive ring-opening of the cyclic diphosphate MEcPP. nih.govresearchgate.net

IspG is a [4Fe-4S] iron-sulfur cluster-containing protein. nih.govnih.gov The iron-sulfur cluster is essential for the enzyme's catalytic activity, participating in the two-electron reduction of MEcPP. nih.gov The reaction mechanism is complex and has been the subject of extensive research. In plants, the reducing power for this reaction can be supplied by ferredoxin, directly linking isoprenoid biosynthesis to the photosynthetic electron transport chain. nih.govnih.gov In contrast, bacterial IspG can utilize a system involving NADPH, flavodoxin, and flavodoxin reductase. nih.gov

Downstream Conversion of (E)-C-HDMAPP to Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

The final step of the MEP pathway is the conversion of (E)-C-HDMAPP into the two universal isoprenoid precursors, IPP and DMAPP. nih.govnih.gov This reaction is catalyzed by (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate reductase, also known as IspH or LytB. nih.govfrontiersin.orgacs.org

Like IspG, IspH is also an oxygen-sensitive [4Fe-4S] iron-sulfur enzyme. nih.govresearchgate.net The IspH-catalyzed reaction involves a reductive dehydroxylation of (E)-C-HDMAPP. nih.gov The enzyme binds (E)-C-HDMAPP, and through a series of steps involving the [4Fe-4S] cluster, the hydroxyl group is removed, and the double bond is reduced, leading to the formation of both IPP and DMAPP. nih.govnih.gov Interestingly, the typical ratio of IPP to DMAPP produced by IspH is approximately 5:1 or 6:1. researchgate.netresearchgate.net This direct production of both isomers means that, unlike the MVA pathway, an IPP isomerase is not always essential in organisms that solely rely on the MEP pathway. nih.gov

Table 2: Enzymes Involved in the Formation and Conversion of (E)-C-HDMAPP

| Enzyme | Gene Name(s) | Substrate | Product(s) | Cofactor(s) |

| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase | IspG, GcpE | MEcPP | (E)-C-HDMAPP | [4Fe-4S] cluster, Ferredoxin/Flavodoxin |

| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH, LytB | (E)-C-HDMAPP | IPP, DMAPP | [4Fe-4S] cluster, Reducing equivalents |

Phylogenetic Distribution and Essentiality of the MEP Pathway

The MEP pathway is widespread among many eubacteria, including important pathogens like Mycobacterium tuberculosis, as well as in green algae and the plastids of higher plants. wikipedia.orgfrontiersin.org Conversely, the MVA pathway is characteristic of animals, fungi, archaea, and the cytoplasm of plants. researchgate.netoup.com

This distinct distribution makes the MEP pathway an attractive target for the development of new antimicrobial and herbicidal agents, as its inhibition would selectively affect pathogens and weeds without harming humans or other animals. nih.govresearchgate.net The essentiality of the MEP pathway for the survival of many pathogenic organisms underscores its importance as a drug target. nih.govresearchgate.net Furthermore, the enzymes of the MEP pathway, including IspG and IspH, are highly conserved across different species, suggesting a critical and ancient role in cellular metabolism. nih.govdoaj.org

The evolutionary history of the MEP pathway genes in eukaryotes is complex, with evidence suggesting origins from both cyanobacteria and Chlamydiae, reflecting the endosymbiotic events that led to the evolution of plastids. nih.govdoaj.orgresearchgate.net

Occurrence in Pathogenic Bacteria, Parasites, and Plants

The MEP pathway is distinctly distributed among the domains of life. While animals and fungi exclusively utilize the mevalonate (MVA) pathway, the MEP pathway is predominant in most bacteria, many pathogenic protozoa, and in the plastids of plants. nih.govportlandpress.comresearchgate.net This distribution makes the enzymes of the MEP pathway attractive targets for the development of antimicrobial agents, as inhibiting this pathway would selectively affect pathogens without harming the human host. nih.govportlandpress.com

A multitude of pathogenic bacteria rely on the MEP pathway for their survival, including significant human pathogens like Mycobacterium tuberculosis. wikipedia.orgportlandpress.com Most gram-negative bacteria utilize the MEP pathway. wikipedia.org Similarly, apicomplexan parasites, a group that includes the malaria-causing agent Plasmodium falciparum, depend on the MEP pathway located within their apicoplasts for isoprenoid synthesis. nih.govportlandpress.com

In the plant kingdom, both the MEP and MVA pathways are active but are compartmentalized. The MVA pathway operates in the cytoplasm, while the MEP pathway is located in the plastids, where it is responsible for the synthesis of essential isoprenoids like carotenoids and the phytol (B49457) tail of chlorophyll. wikipedia.org

| Organism Type | Presence of MEP Pathway | Examples |

| Pathogenic Bacteria | Yes (Essential) | Mycobacterium tuberculosis, Escherichia coli |

| Parasites | Yes (Essential) | Plasmodium falciparum (malaria) |

| Plants | Yes (in Plastids) | Higher plants, Green algae |

| Animals/Humans | No | Not present |

| Fungi | No | Not present |

| Archaea | No | Not present |

Lethality of MEP Pathway Disruptions in Microorganisms

The MEP pathway is indispensable for the viability of the microorganisms that use it. wikipedia.org The pathway synthesizes IPP and DMAPP, which are the fundamental building blocks for a vast array of essential molecules, including those required for cell membrane maintenance (like hopanoids in bacteria), protein prenylation, and N-glycosylation. wikipedia.org Consequently, any significant disruption or blockage of this pathway is typically lethal.

The essentiality of the MEP pathway has been demonstrated through genetic studies. For instance, knocking out genes that encode key enzymes of the pathway, such as the gene ispH (which codes for HMBPP reductase, the final enzyme), proves fatal for bacteria like Escherichia coli. nih.gov This lethality stems from the inability of the organism to produce the vital isoprenoids necessary for its basic cellular functions and structural integrity. Because this pathway is absent in humans but essential in numerous pathogens, its enzymes are considered prime targets for the development of novel antibiotics and antimalarial drugs. nih.govportlandpress.com

Exploration of Modified or Alternative Biosynthetic Pathways Related to HDMAPP Analogues

While the MEP pathway is the primary route to HMBPP and its subsequent products in many organisms, research into related pathways, such as the mevalonate (MVA) pathway, has revealed opportunities for metabolic engineering and the production of isoprenoid analogues.

Examples from Lepidopteran Mevalonate Pathways

A notable example of pathway modification comes from the study of the mevalonate pathway found in lepidopteran insects (moths and butterflies). Researchers have successfully transferred and optimized the lepidopteran mevalonate (LMVA) pathway into Escherichia coli to produce analogues of isopentenyl pyrophosphate (IPP). nih.gov

In one study, the LMVA pathway was engineered to produce a six-carbon analogue of isoprenol, 3-ethyl-3-buten-1-ol (C6-isoprenol), by linking the pathway to a promiscuous phosphatase enzyme called NudB. nih.govosti.gov Further engineering redirected the initial steps of this pathway, shifting from a thiolase-dependent process to a beta-oxidation pathway. This modification enabled the conversion of valeric acid, a renewable platform chemical, into the C6-isoprenol analogue, significantly improving production titers. nih.gov These studies highlight how components from alternative biosynthetic routes, like the LMVA pathway, can be harnessed and modified to create novel, non-natural isoprenoid-related compounds. osti.gov

| Engineered Pathway | Host Organism | Key Modification | Product |

| Lepidopteran Mevalonate (LMVA) Pathway | Escherichia coli | Linked to NudB phosphatase | 3-ethyl-3-buten-1-ol (C6-isoprenol) |

| Beta-oxidation LMVA Pathway | Escherichia coli | Redirected upstream portion from thiolase-dependent pathway | 3-ethyl-3-buten-1-ol (C6-isoprenol) from valeric acid |

Chemical Synthesis and Derivatization Strategies for E C Hdmapp and Its Analogues

Synthetic Methodologies for (E)-HDMAPP and its Pyrophosphonate Derivatives

The synthesis of (E)-HDMAPP has evolved from complex multi-step procedures to more streamlined and efficient methods, enabling broader access for research applications.

Multi-Step Approaches from Precursors like Phosphoric Acid Derivatives and Organic Alcohols

Early synthetic strategies for pyrophosphates often involved multi-step sequences starting from basic building blocks. These methods typically require the careful phosphorylation of a protected alcohol precursor, followed by coupling with another phosphate (B84403) moiety and subsequent deprotection steps. For instance, a general approach could involve the reaction of a protected (E)-4-hydroxy-3-methyl-but-2-en-1-ol with a phosphorylating agent like phosphorus oxychloride. The resulting phosphorodichloridate can then be hydrolyzed and subsequently activated to react with a phosphate salt, such as tributylammonium (B8510715) phosphate, to form the pyrophosphate linkage. These classical methods, while foundational, are often characterized by moderate yields and laborious purification procedures. The synthesis of various organophosphates often relies on such fundamental reactions involving phosphoric acid derivatives. nih.govnih.gov

Efficient Two-Step Syntheses from Vinyloxirane Intermediates

A more efficient and widely adopted strategy for synthesizing (E)-HDMAPP and its isotopomers proceeds through a vinyloxirane intermediate. researchgate.net This approach significantly shortens the synthetic sequence. The synthesis typically begins with the opening of the vinyloxirane ring by a phosphonate-containing nucleophile. This key step establishes the carbon skeleton and incorporates the phosphorus group in a single transformation. Subsequent chemical modifications, such as reduction and phosphorylation, yield the final (E)-HDMAPP product. The use of the vinyloxirane precursor provides excellent control over the stereochemistry of the final molecule, which is critical for its biological activity. researchgate.net

Table 1: Comparison of Synthetic Routes to (E)-HDMAPP

| Feature | Multi-Step Approach | Vinyloxirane Approach | Chloroaldehyde Approach |

| Starting Materials | Phosphoric acid derivatives, protected organic alcohols | Vinyloxirane, phosphonate (B1237965) reagents | (E)-4-chloro-2-methyl-2-butenal |

| Key Intermediates | Phosphorodichloridates, activated phosphates | Vinyloxirane adducts | Chloroaldehyde derivatives |

| Typical No. of Steps | Multiple (often >5) | Fewer (e.g., 2-3) | Fewer (e.g., 3-4) |

| Efficiency/Yield | Moderate | High | High |

| Stereocontrol | Can be challenging | Good | Good |

Synthetic Routes Utilizing Chloroaldehyde Intermediates

Another effective method involves the use of (E)-4-chloro-2-methyl-2-butenal as a key intermediate. This route offers a practical alternative for accessing the required carbon framework. The synthesis commences with the chloroaldehyde, which undergoes a reaction to introduce the phosphate or pyrophosphate group, often displacing the chloride. A common approach is to first reduce the aldehyde to the corresponding alcohol, followed by phosphorylation. This pathway is advantageous due to the commercial availability of related starting materials and the straightforward nature of the transformations involved.

Synthesis of (E)-C-HDMAPP as a Hydrolysis-Resistant Pyrophosphonate Analogue

A significant challenge with (E)-HDMAPP for in vivo studies is its susceptibility to enzymatic and chemical hydrolysis at the pyrophosphate bond. To overcome this, the methylene-bisphosphonate analogue, (E)-C-HDMAPP, was developed. glpbio.com In this compound, the labile P-O-P oxygen atom of the pyrophosphate is replaced with a more stable P-C-P methylene (B1212753) bridge.

The synthesis of these phosphonate analogues requires modified strategies. nih.govnih.gov Typically, a bisphosphonate reagent, such as tetrabutylammonium (B224687) salt of methylene-bisphosphonic acid, is coupled to the protected (E)-4-hydroxy-3-methyl-but-2-en-1-ol. This creates the hydrolysis-resistant carbon-phosphorus backbone. The resulting (E)-C-HDMAPP is significantly more stable in solutions and biological media, making it a superior tool for cellular and in vivo experiments. glpbio.com The ammonium (B1175870) salt form of (E)-C-HDMAPP enhances its solubility in aqueous buffers used for biological assays. glpbio.comresearchgate.net

Strategic Incorporation of Isotopic Labels for Research Applications

Isotopically labeled compounds are indispensable for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. nih.govnih.gov

Methods for Deuterium (B1214612) and Tritium (B154650) Tagging at Specific Carbon Positions

The synthesis of deuterium (²H) and tritium (³H) labeled (E)-HDMAPP and its analogues can be achieved by modifying the synthetic routes described previously. nih.govnih.gov For instance, in the syntheses proceeding via vinyloxirane or chloroaldehyde intermediates, isotopically labeled reducing agents (e.g., sodium borodeuteride) can be used to introduce deuterium at specific positions.

For the vinyloxirane route, labeled nucleophiles or other reagents can be incorporated early in the synthesis to ensure the label is retained in the final product. researchgate.net Similarly, starting with an isotopically labeled precursor in the chloroaldehyde route allows for the creation of specifically tagged molecules. These labeled analogues have been instrumental in elucidating the metabolic pathways and mechanisms of action of phosphoantigens.

Molecular Mechanisms of E C Hdmapp Biological Activity

Potent Activation of Vγ9Vδ2 T Lymphocytes

(E)-C-HDMAPP is a powerful activator of Vγ9Vδ2 T cells, the majority subset of γδ T cells in human peripheral blood. These cells play a crucial role in the immune response to microbial infections and malignancies. The activation process initiated by (E)-C-HDMAPP is a complex cascade of molecular interactions, beginning with its binding to a key cell surface molecule and culminating in a robust cellular response.

High-Affinity Binding to Butyrophilin 3A1 (BTN3A1) and T Cell Receptor Complex

The initial and critical step in the activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is its high-affinity binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein. mdpi.com Isothermal titration calorimetry studies have revealed that (E)-C-HDMAPP binds to the B30.2 domain with an affinity of approximately 0.5 μM, which is comparable to that of the natural and highly potent phosphoantigen, HDMAPP. mdpi.com This binding event is thought to induce a conformational change in the BTN3A1 protein, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). nih.govresearchgate.net While the precise nature of the interaction between the activated BTN3A1 and the Vγ9Vδ2 TCR is still under investigation, it is unequivocally a TCR-dependent process. nih.govresearchgate.net This "inside-out" signaling mechanism, where an intracellular binding event triggers an extracellular recognition by the TCR, is a hallmark of phosphoantigen-mediated Vγ9Vδ2 T cell activation. nih.govresearchgate.net

Downstream Signaling Events and Intracellular Transduction Pathways

The engagement of the Vγ9Vδ2 TCR by the (E)-C-HDMAPP-bound BTN3A1 initiates a cascade of downstream signaling events within the T cell, leading to its activation, proliferation, and effector functions. This process shares similarities with conventional αβ T cell activation. Key early events include the activation of Src family protein tyrosine kinases, such as Lck and Fyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex.

The phosphorylated ITAMs serve as docking sites for the Syk family kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). Once recruited, ZAP-70 is itself phosphorylated and activated, leading to the phosphorylation of adaptor proteins like Linker for Activation of T cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76). These adaptor proteins form a signaling complex that recruits a host of other molecules, propagating the signal through several key pathways:

PLCγ1 Pathway: This pathway leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is activated and plays a crucial role in T cell proliferation and differentiation.

PI3K-AKT Pathway: This pathway is vital for cell survival, growth, and proliferation.

Ultimately, these signaling cascades culminate in the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). These transcription factors then orchestrate the changes in gene expression that drive the diverse effector functions of activated Vγ9Vδ2 T cells, including cytokine production and cytotoxicity.

Comparative Analysis of Potency with Other Phosphoantigens, e.g., Isopentenyl Pyrophosphate (IPP)

The potency of (E)-C-HDMAPP in activating Vγ9Vδ2 T cells is significantly higher than that of other phosphoantigens, most notably Isopentenyl Pyrophosphate (IPP). IPP is an endogenous phosphoantigen produced in human cells via the mevalonate (B85504) pathway. While IPP can activate Vγ9Vδ2 T cells, it does so with a much lower efficiency compared to (E)-C-HDMAPP. mdpi.com

This difference in potency is directly correlated with their binding affinities for the BTN3A1 B30.2 domain. As mentioned, (E)-C-HDMAPP exhibits a binding affinity in the micromolar range (approximately 0.5 μM), whereas IPP binds with a significantly lower affinity, in the millimolar range (approximately 0.5 mM). mdpi.com This approximately 1000-fold difference in binding affinity translates to a correspondingly dramatic difference in their ability to activate Vγ9Vδ2 T cells. mdpi.com The high potency of (E)-C-HDMAPP makes it a valuable tool for studying Vγ9Vδ2 T cell biology and a promising candidate for immunotherapeutic strategies aiming to harness the power of these cells.

| Compound | Binding Affinity to BTN3A1 (B30.2 domain) | Relative Potency |

| (E)-C-HDMAPP | ~ 0.5 μM | High |

| HDMAPP | ~ 0.5 μM | High |

| Isopentenyl Pyrophosphate (IPP) | ~ 0.5 mM | Low |

Induction of Tumor Necrosis Factor-alpha (TNF-α) Synthesis by γδ-T Cells

A key consequence of Vγ9Vδ2 T cell activation by phosphoantigens is the rapid production and secretion of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) being one of the most prominent. Upon stimulation with phosphoantigens, Vγ9Vδ2 T cells become a major source of TNF-α. nih.gov This cytokine plays a multifaceted role in the ensuing immune response.

The production of TNF-α by activated Vγ9Vδ2 T cells is not merely a byproduct of their activation but is also a crucial component of their effector functions, particularly their ability to kill tumor cells. nih.gov Furthermore, TNF-α acts in an autocrine and paracrine manner, creating a positive feedback loop that sustains and amplifies the Vγ9Vδ2 T cell response. nih.gov This self-reinforcing mechanism is thought to be important for a robust and sustained immune reaction against pathogens and malignant cells. Given the high potency of (E)-C-HDMAPP as a phosphoantigen, it is a powerful inducer of TNF-α synthesis in Vγ9Vδ2 T cells.

Modulation of Circulating γδ-T Cell Populations In Vivo

The potent in vitro activation of Vγ9Vδ2 T cells by phosphoantigens suggests that compounds like (E)-C-HDMAPP can also modulate the populations of these cells in a living organism. Studies with other potent phosphoantigens and related compounds, such as aminobisphosphonates which lead to the accumulation of endogenous IPP, have demonstrated the capacity to induce the expansion of circulating Vγ9Vδ2 T cells in vivo. immunologyresearchjournal.comnih.gov This in vivo expansion is a critical aspect of their potential therapeutic application, as an increased number of these effector cells would enhance the body's ability to combat disease.

While specific in vivo studies utilizing (E)-C-HDMAPP are not yet widely reported, it is highly anticipated that its administration would lead to a significant increase in the number and activation state of circulating Vγ9Vδ2 T cells. This expansion would likely be accompanied by a shift in their phenotype towards a more differentiated and cytotoxic effector state, capable of migrating to sites of infection or malignancy to exert their functions. The ability to manipulate the size and function of the Vγ9Vδ2 T cell pool in vivo is a key goal of immunotherapies based on these cells.

Structure-Activity Relationship (SAR) Studies of (E)-C-HDMAPP and its Analogues

The remarkable potency of (E)-C-HDMAPP is intrinsically linked to its specific molecular structure. Structure-activity relationship (SAR) studies of phosphoantigens have provided valuable insights into the chemical features that govern their ability to activate Vγ9Vδ2 T cells. These studies have highlighted the critical roles of both the pyrophosphate (or in the case of (E)-C-HDMAPP, the phosphonate) moiety and the organic side chain.

Key structural features of phosphoantigens that are crucial for high-potency activation of Vγ9Vδ2 T cells include:

The Pyrophosphate/Phosphonate (B1237965) Group: This negatively charged group is essential for the interaction with the positively charged binding pocket within the B30.2 domain of BTN3A1.

The Hydroxyl Group: The presence and position of a hydroxyl group on the alkyl chain are critical for potent activity.

The Double Bond: The double bond in the butenyl side chain of HDMAPP and its analogues contributes to the optimal conformation for binding to BTN3A1.

The Methyl Group: The methyl group on the butenyl chain also plays a role in the specific recognition by BTN3A1.

(E)-C-HDMAPP, being a close structural analogue of HDMAPP, retains these key activating features. The replacement of a pyrophosphate with a phosphonate linkage in (E)-C-HDMAPP maintains the critical charge distribution while potentially offering increased stability against phosphatases, which could be an advantage for in vivo applications.

Influence of Geometric Isomerism (E vs. Z Configurations) on Biological Potency

Geometric isomerism, also known as cis-trans or E/Z isomerism, describes the different spatial arrangements of atoms in molecules with restricted bond rotation, such as alkenes and cyclic compounds. maricopa.edumasterorganicchemistry.com This structural difference arises from the inability of groups attached to a double bond or a ring to rotate freely, leading to distinct isomers with potentially different physical, chemical, and biological properties. studymind.co.ukleah4sci.com The E/Z notation is used to unambiguously assign the configuration of substituents around a double bond. chemguide.co.uk The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the "Z" isomer has the higher-priority groups on the same side of the double bond ("zusammen," meaning "together" in German), and the "E" isomer has them on opposite sides ("entgegen," meaning "opposite" in German). maricopa.edustudymind.co.ukchemguide.co.uk

In the context of phosphoantigens, the geometric configuration of the double bond significantly impacts their biological potency. The naturally occurring and highly potent phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HDMAPP). echelon-inc.comsigmaaldrich.comsigmaaldrich.com The "(E)-" configuration is crucial for its powerful activation of Vγ9Vδ2 T cells.

The synthetic analog, (E)-C-HDMAPP, retains this critical (E)-geometry. This specific spatial arrangement is essential for its potent biological activity, which is comparable to that of the natural (E)-HDMAPP. glpbio.comcaltagmedsystems.co.uk The precise orientation of the substituents around the double bond in the (E)-isomer is thought to facilitate optimal binding to the antigen-presenting molecule Butyrophilin 3A1 (BTN3A1), leading to a strong downstream activation of the Vγ9Vδ2 T cell receptor. While direct comparative studies on the biological activity of the (Z)-isomer of C-HDMAPP are not extensively detailed in the provided information, the established high potency of the (E)-isomer underscores the importance of this specific geometric configuration for its immunostimulatory function.

Impact of the Pyrophosphonate Moiety on Stability and Bioactivity

A key structural feature of (E)-C-HDMAPP is the replacement of the pyrophosphate group found in the natural phosphoantigen (E)-HDMAPP with a pyrophosphonate moiety. This modification has a profound impact on the molecule's stability and, consequently, its bioactivity.

The pyrophosphate bond (P-O-P) in (E)-HDMAPP is susceptible to hydrolysis, both chemically and enzymatically, by phosphatases present in biological fluids. This inherent instability can limit its effective concentration and duration of action in vivo. In contrast, the pyrophosphonate in (E)-C-HDMAPP contains a more stable P-C-P bond. This structural change renders (E)-C-HDMAPP significantly less prone to hydrolysis. glpbio.comcaltagmedsystems.co.uk

This enhanced stability translates to a longer half-life in solution and in the vascular circulation, allowing for sustained biological activity. glpbio.comcaltagmedsystems.co.uk Despite this modification, (E)-C-HDMAPP exhibits biological potency comparable to that of (E)-HDMAPP, which is recognized as the most potent isoprenoid phosphoantigen. glpbio.comcaltagmedsystems.co.uk For instance, (E)-C-HDMAPP stimulates the production of tumor necrosis factor-alpha (TNF-α) by γδ-T lymphocytes with a half-maximal inhibitory concentration (IC50) of 0.91 nM. glpbio.comcaltagmedsystems.co.uk Furthermore, in vivo studies in cynomolgus monkeys have demonstrated that (E)-C-HDMAPP significantly increases the number of circulating γδ-T cells. glpbio.comcaltagmedsystems.co.uk

The data suggests that the pyrophosphonate modification successfully addresses the stability limitations of natural phosphoantigens without compromising their potent immunostimulatory properties.

Table of Biological Activity:

| Compound | Biological Effect | Measurement | Value |

| (E)-C-HDMAPP | Stimulation of TNF-α synthesis by γδ-T lymphocytes | IC50 | 0.91 nM glpbio.comcaltagmedsystems.co.uk |

| (E)-C-HDMAPP | Increase in circulating γδ-T cells | In vivo study | Significant increase glpbio.comcaltagmedsystems.co.uk |

Enzymological and Mechanistic Investigations of Enzymes Associated with E C Hdmapp

Kinetic Characterization of Biosynthetic Enzymes

The efficiency and specificity of the enzymes that metabolize HMBPP are crucial for maintaining the flow of precursors for the synthesis of a vast array of essential isoprenoid compounds. mit.edunih.gov

Kinetic studies provide quantitative measures of enzyme performance, including the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the maximal velocity (Vmax) or the catalytic rate constant (kcat), which indicates the maximum rate of reaction when the enzyme is saturated with the substrate. wikipedia.orgteachmephysiology.comwikipedia.org

Table 1: Michaelis-Menten Parameters for Enzymes Associated with HMBPP Metabolism

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|---|

| IspG | Aquifex aeolicus | MEcPP | 36 ± 6 | 1.0 ± 0.04 | 2.8 x 104 |

| IspG | Aquifex aeolicus | Epoxide Analogue | 16 ± 4 | 0.9 ± 0.05 | 5.6 x 104 |

| IspH | Escherichia coli | HMBPP | N/A | 9.8 | N/A |

Data derived from reference nih.gov for IspG and nih.gov for IspH.

The enzymes IspG and IspH are both iron-sulfur proteins that catalyze complex reductive reactions. nih.gov

IspG (HMBPP Synthase): This enzyme catalyzes the reductive ring-opening of the cyclic diphosphate (B83284) MEcPP to form the linear product, HMBPP. nih.govuniprot.org The reaction is a 2H+/2e− reduction. nih.gov Mechanistic proposals suggest the reaction may proceed through an epoxide intermediate. nih.govjohnshopkins.edu Experimental evidence supporting this comes from studies showing that a synthesized epoxide analogue of the substrate is successfully converted to HMBPP by IspG. nih.govjohnshopkins.edu

IspH (HMBPP Reductase): IspH catalyzes the final step of the MEP pathway, converting HMBPP into a mixture of the two fundamental isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net This is also a 2H+/2e− reductive dehydroxylation reaction. mdpi.com The proposed mechanism involves the binding of the C4-hydroxyl group of HMBPP to a unique fourth iron atom of the enzyme's [4Fe-4S] cluster. mdpi.comnih.gov This is followed by electron transfer from the reduced cluster, leading to the cleavage of the C-OH bond and the formation of an allyl radical intermediate. nih.govnih.gov A second electron transfer reduces this radical, and subsequent protonation yields the final products, IPP and DMAPP. nih.govresearchgate.net

Structural Biology Approaches for Elucidating Enzyme-Ligand Interactions

Structural biology techniques are indispensable for understanding the precise three-dimensional arrangements of atoms within an enzyme's active site and how substrates like HMBPP bind and are transformed.

X-ray crystallography has provided atomic-level insights into the interaction between HMBPP and the IspH enzyme. nih.govnih.gov The crystal structure of IspH from Escherichia coli in complex with HMBPP has been solved, revealing crucial details of substrate binding. nih.gov In the complex, the HMBPP substrate adopts a hairpin conformation within the active site. nih.govnih.gov A key interaction is the coordination of the C4-hydroxyl group of HMBPP directly to the unique, apical iron atom of the [4Fe-4S] cluster. nih.gov This binding mode is stabilized by a network of hydrogen bonds involving conserved active site residues, such as Thr167 and Glu126, which are believed to act as a proton relay during catalysis. nih.gov Interestingly, while the enzyme binds its substrate with a [4Fe-4S] cluster, crystals of IspH in complex with its products (IPP and DMAPP) feature a [3Fe-4S] cluster, suggesting cluster dynamics may be part of the catalytic cycle. nih.govnih.gov

For IspG, crystallographic structures have captured the enzyme in an "open" conformation. pnas.org While a structure with HMBPP or its precursor MEcPP fully bound in a "closed," catalytically competent state is not yet available, computational docking studies have been used to model how the substrate fits into the active site, guiding further mechanistic investigation. pnas.org

NMR spectroscopy is a powerful technique for studying enzyme kinetics and characterizing intermediates in solution. nih.gov Phosphorus-31 (31P) NMR is particularly well-suited for analyzing the metabolites of the MEP pathway, as many intermediates, including HMBPP, are diphosphates. nih.gov This method allows for the direct observation and characterization of enzyme products in crude reaction mixtures. nih.gov For instance, 1H NMR assays have been used to directly monitor the IspG-catalyzed conversion of substrate analogues to HMBPP, confirming its production and allowing for kinetic analysis. nih.gov Furthermore, 31P-NMR has been employed to measure the metabolic flux through the MEP pathway by quantifying the rate of accumulation of MEcDP, the substrate of IspG, after specific inhibition of the enzyme. nih.gov These approaches provide valuable data on the enzyme's activity and the dynamics of the metabolic pathway under various conditions. nih.gov

Regulatory Mechanisms Governing (E)-C-HDMAPP Metabolism in Microorganisms

The MEP pathway is tightly regulated to balance the supply of isoprenoid precursors with cellular demand and to respond to environmental stresses. rsc.orgnih.gov This regulation occurs at multiple levels, including the supply of initial substrates (pyruvate and glyceraldehyde-3-phosphate), energy cofactors (ATP), and reducing power. rsc.orgnih.gov

The first enzyme of the pathway, DXS, is a primary bottleneck and a key point of regulation. frontiersin.orgnih.gov However, downstream enzymes, including IspG and IspH, are also subject to control. Overexpression of DXS can lead to the accumulation of MEcDP, the substrate for IspG, indicating that IspG can become the rate-limiting step under these conditions. researchgate.netfrontiersin.org

The intermediate MEcDP itself is emerging as a crucial signaling molecule in bacteria, linking the metabolic state of the MEP pathway to stress responses. rsc.orgnih.govnih.gov Accumulation of MEcDP can act as a signal of oxidative stress, in part because the [4Fe-4S] clusters of IspG and IspH are sensitive to oxygen. nih.govnih.gov When Zymomonas mobilis is exposed to oxygen, the substrates for IspG (MEcDP) and IspH (HMBPP) accumulate, suggesting the iron-sulfur clusters of these enzymes are labile and their activity is diminished. nih.gov

There is also evidence for a functional coupling between IspG and IspH. Studies in E. coli have shown that optimal growth requires the pairing of IspG and IspH from the same organism (Zymomonas mobilis), suggesting a specific protein-protein interaction may be important for efficient substrate channeling or stabilization of these oxygen-sensitive enzymes. nih.gov This co-expression of the cognate IspG was able to partially rescue a growth defect caused by the presence of Z. mobilis IspH, hinting at a coordinated regulatory mechanism governing the final two steps of the pathway. nih.gov

Interplay with Other Cellular Regulatory Systems, e.g., tRNA Modifying Enzymes

The metabolic pathways involving (E)-C-HDMAPP (ammonium salt) intersect with crucial cellular regulatory systems, most notably the modification of transfer RNA (tRNA). This interplay is not direct but occurs through the downstream utilization of the products derived from (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), the dephosphorylated precursor of (E)-C-HDMAPP (ammonium salt). The key connection lies in the biosynthesis of isoprenoids, which are essential for a variety of cellular functions, including the modification of tRNA.

The terminal enzyme in the non-mevalonate pathway of isoprenoid biosynthesis is (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate reductase, commonly known as IspH or LytB. nih.govfrontiersin.orgillinois.edu This enzyme catalyzes the conversion of HMBPP into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org Both IPP and DMAPP are fundamental building blocks for the synthesis of a vast array of isoprenoid compounds. frontiersin.org

The link to tRNA modification is established through the action of tRNA modifying enzymes that utilize these isoprenoid precursors. A prime example is the enzyme tRNA dimethylallyltransferase, also known as MiaA in bacteria. nih.govnih.govuniprot.org MiaA is a tRNA prenyltransferase that catalyzes the transfer of a dimethylallyl group from DMAPP to the N6 position of adenosine (B11128) at position 37 of tRNAs that recognize codons beginning with uridine. nih.govuniprot.org This modification, resulting in N6-isopentenyladenosine (i6A), is critical for the efficiency and fidelity of protein translation. nih.gov The i6A modification helps to stabilize the codon-anticodon interaction and prevent translational frameshifting. nih.govnih.gov

Therefore, the metabolism of (E)-C-HDMAPP is intrinsically linked to the proper functioning of a subset of tRNAs. By serving as a precursor to DMAPP, (E)-C-HDMAPP provides the necessary substrate for tRNA modifying enzymes like MiaA to carry out their essential roles in the cell. This indirect interaction underscores the interconnectedness of metabolic pathways and the regulation of gene expression at the translational level.

Enzymes and Their Roles in the Interplay between (E)-C-HDMAPP Metabolism and tRNA Modification

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Relevance to tRNA Modification |

| (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate reductase | IspH, LytB | Catalyzes the final step in the non-mevalonate pathway of isoprenoid biosynthesis. nih.govfrontiersin.org | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Produces DMAPP, a substrate for tRNA modifying enzymes. nih.govnih.gov |

| tRNA dimethylallyltransferase | MiaA | Catalyzes the isopentenylation of adenosine at position 37 in specific tRNAs. nih.govuniprot.org | Dimethylallyl diphosphate (DMAPP), tRNA | N6-isopentenyladenosine (i6A)-modified tRNA, Diphosphate | Directly modifies tRNA, ensuring translational fidelity and efficiency. nih.govnih.gov |

Advanced Analytical and Characterization Methodologies for E C Hdmapp Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination and dynamic analysis of molecules in solution. sigmaaldrich.com Its ability to provide detailed information about the chemical environment of specific nuclei makes it ideal for characterizing (E)-C-HDMAPP.

Application of ¹H, ¹³C, and ³¹P NMR for Structural Confirmation and Reaction Monitoring

The unambiguous confirmation of the chemical structure of (E)-C-HDMAPP relies on a combination of one-dimensional and two-dimensional NMR experiments.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectra reveal the carbon framework of the molecule. Each unique carbon atom in (E)-C-HDMAPP will produce a distinct signal, confirming the presence of the expected functional groups, such as the alkene, alcohol, and the carbon atom bonded to the phosphonate (B1237965) group.

³¹P NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P NMR is particularly crucial. It provides direct information about the chemical environment of the phosphorus atoms within the pyrophosphonate moiety. The chemical shift and coupling constants (e.g., P-P coupling) are highly sensitive to the bonding and electronic structure of the phosphonate group, confirming its presence and integrity.

Beyond static structural confirmation, NMR is a powerful tool for real-time reaction monitoring. magritek.com Benchtop NMR spectrometers can be set up in a laboratory fume hood to track the progress of the synthesis of (E)-C-HDMAPP. magritek.commagritek.com By acquiring spectra at regular intervals, researchers can:

Observe the disappearance of reactant signals and the appearance of product signals. libretexts.org

Quantify the concentration of reactants, intermediates, and products over time to determine reaction kinetics and endpoints. magritek.comrsc.org

Identify the formation of any transient intermediates or by-products, which is critical for optimizing reaction conditions and maximizing yield. magritek.com

This on-line monitoring capability saves time and resources by providing immediate feedback on the reaction's status without the need for sample workup or isolation. magritek.com

Use of Isotopic Labeling in NMR for Pathway Tracing and Dynamic Studies

To study the metabolic fate of (E)-C-HDMAPP and its interactions with biological targets, researchers can employ isotopic labeling. sigmaaldrich.com This involves synthesizing the compound using precursors enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). nih.govckisotopes.com

Pathway Tracing: By introducing ¹³C-labeled (E)-C-HDMAPP into a biological system (e.g., cell culture), its metabolic transformation can be traced. The ¹³C label acts as a beacon, allowing NMR to follow the incorporation of carbon atoms from (E)-C-HDMAPP into downstream metabolites. This approach is fundamental to mapping metabolic pathways and understanding how the compound is processed by cells.

Dynamic Studies: Isotopic labeling is essential for studying the interaction of (E)-C-HDMAPP with proteins or enzymes. sigmaaldrich.com For example, ¹⁵N-labeling the protein of interest and then observing changes in the ¹⁵N NMR spectrum upon addition of unlabeled (E)-C-HDMAPP can identify the specific amino acid residues involved in binding. This provides a detailed map of the binding site at atomic resolution. Techniques like Stereo-Array Isotope Labeling (SAIL) can further enhance spectral quality for larger biomolecules, overcoming common issues like signal overlap and line broadening. nih.gov

Table 1: Application of NMR Techniques in (E)-C-HDMAPP Research

| NMR Technique | Primary Application | Key Information Obtained | Example Use Case |

|---|---|---|---|

| ¹H, ¹³C, ³¹P NMR | Structural Confirmation | Verification of carbon skeleton, functional groups, and pyrophosphonate moiety. researchgate.netnih.gov | Confirming the successful synthesis and purity of a new batch of (E)-C-HDMAPP. |

| On-line ¹H or ³¹P NMR | Reaction Monitoring | Real-time concentration of reactants and products, reaction kinetics, identification of intermediates. magritek.commagritek.com | Optimizing the synthetic route to (E)-C-HDMAPP by monitoring the reaction to completion. |

| ¹³C-Labeling with NMR | Metabolic Pathway Tracing | Identification of downstream metabolites derived from the labeled compound. | Tracking the conversion of (E)-C-HDMAPP within γδ-T cells. |

| ¹⁵N-Labeling with NMR | Interaction & Dynamic Studies | Mapping protein binding sites, studying conformational changes upon binding. sigmaaldrich.com | Identifying the amino acid residues in a target enzyme that interact with (E)-C-HDMAPP. |

Mass Spectrometry (MS) Applications

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is renowned for its exceptional sensitivity and selectivity, making it a cornerstone for quantitative and qualitative analysis in biological research. nih.gov

Quantification and Identification of (E)-C-HDMAPP in Biological Samples

A primary application of MS is the precise quantification of molecules in complex biological matrices like plasma, serum, or tissue extracts. nih.govnih.gov For (E)-C-HDMAPP, this is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The methodology often involves:

Sample Preparation: Extraction of the analyte from the biological sample, often using solid-phase extraction (SPE) to remove interfering substances. nih.gov

Isotope Dilution: The addition of a known quantity of a stable isotope-labeled version of (E)-C-HDMAPP (e.g., containing ¹³C or ²H) as an internal standard.

LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS, where the mass spectrometer is set to specifically monitor the parent and fragment ions of both the native and the isotope-labeled compound. researchgate.net

Because the internal standard is chemically identical to the analyte and differs only in mass, it co-elutes and experiences similar ionization effects, correcting for sample loss and matrix-induced signal suppression. This isotope-dilution assay (IDA) approach allows for highly accurate and robust quantification, with detection limits that can be orders of magnitude lower than other methods. researchgate.net

Integration with Chromatography (LC-MS, GC-MS) for Metabolomic Profiling

To gain a broader understanding of the metabolic impact of (E)-C-HDMAPP, it is analyzed within the context of the entire metabolome. This is accomplished by coupling mass spectrometry with powerful separation techniques like liquid chromatography (LC) or gas chromatography (GC). nih.gov

LC-MS: This is the most widely used platform for metabolomics due to its versatility and broad coverage of metabolites. thermofisher.com Different column chemistries can be employed; for instance, reversed-phase (RP) chromatography separates non-polar to moderately polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is suited for highly polar and ionic species like (E)-C-HDMAPP. thermofisher.com LC-MS enables the simultaneous detection of (E)-C-HDMAPP and hundreds to thousands of other metabolites in a single analysis, providing a snapshot of the metabolic state. lcms.czolobion.ai

GC-MS: This technique is ideal for analyzing volatile and thermally stable small molecules like organic acids, amino acids, and sugars. nih.gov For non-volatile compounds like (E)-C-HDMAPP, chemical derivatization is required to increase their volatility before GC separation. GC-MS offers high chromatographic resolution and extensive, standardized spectral libraries for compound identification. springernature.comnih.gov It is a vital tool for profiling primary metabolism and can reveal changes in central metabolic pathways affected by (E)-C-HDMAPP. springernature.commdpi.com

Advanced MS Techniques for Characterization of Enzyme Products and Interaction Partners

Modern mass spectrometry extends beyond simple quantification to provide deep structural and functional insights.

Characterization of Enzyme Products: When studying an enzyme that processes (E)-C-HDMAPP, high-resolution mass spectrometry (HRMS) is used to determine the exact mass of the resulting product(s). This allows for the calculation of the elemental formula, providing strong evidence for the product's identity. thermofisher.com Further structural information is obtained through tandem MS (MS/MS), where the product ion is fragmented and the resulting pattern is analyzed to elucidate its structure.

Identification of Interaction Partners: To discover which proteins (E)-C-HDMAPP interacts with inside a cell, advanced techniques like cross-linking mass spectrometry (XL-MS) can be employed. nih.gov In this approach, cells are treated with a chemical cross-linker that covalently links (E)-C-HDMAPP to its binding partners. After cell lysis and protein digestion, the cross-linked protein-compound pairs are identified by mass spectrometry, revealing the direct interaction partners in their native cellular environment. nih.gov This provides crucial information for understanding the compound's mechanism of action.

Table 2: Comparison of Mass Spectrometry Techniques for (E)-C-HDMAPP Analysis

| Technique | Primary Strength | Application for (E)-C-HDMAPP | Sample Requirement |

|---|---|---|---|

| LC-MS/MS (with Isotope Dilution) | High sensitivity and quantitative accuracy. nih.govresearchgate.net | Quantification of (E)-C-HDMAPP in blood plasma or cell extracts. | Liquid extract from biological samples. |

| LC-MS (Metabolomics) | Broad coverage of diverse metabolites. thermofisher.com | Profiling changes in the metabolome in response to (E)-C-HDMAPP treatment. | Liquid extract from biological samples. |

| GC-MS (Metabolomics) | High resolution for small, volatile metabolites. nih.govnih.gov | Analyzing effects on primary metabolism (e.g., TCA cycle, amino acids). | Derivatized extract from biological samples. |

| Cross-Linking MS (XL-MS) | Identification of direct molecular interactions. nih.gov | Discovering the protein targets that (E)-C-HDMAPP binds to within a cell. | Intact cells or cell lysates. |

Application of Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the flow of atoms through the intricate network of biochemical reactions within a cell. rjlbpcs.com When applied to the study of a complex secondary metabolite like (E)-C-HDMAPP, MFA, particularly through the use of stable isotopic tracers, provides unparalleled insights into its biosynthetic origins and the regulation of its production. researchgate.net This approach is essential for identifying metabolic bottlenecks, optimizing production in engineered host organisms, and definitively elucidating the contributions of various primary metabolic pathways to the final molecular structure. nih.govresearchgate.net

The biosynthesis of (E)-C-HDMAPP is hypothesized to be a hybrid pathway, sourcing its distinct structural moieties from different branches of primary metabolism. The application of isotopic tracers allows researchers to dissect this complexity by "labeling" precursor molecules and tracking their incorporation into the final product. oup.com Typically, a culture of the producing organism is fed a substrate enriched with a stable isotope, most commonly Carbon-13 (¹³C). boku.ac.at As the organism metabolizes this labeled substrate, the ¹³C atoms are incorporated into various intermediates and, ultimately, into the (E)-C-HDMAPP molecule. By analyzing the resulting ¹³C labeling pattern using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the specific biosynthetic routes can be mapped. nih.govnih.gov

Elucidating Precursor Contributions with ¹³C-Labeled Substrates

The core of the tracer-based MFA approach involves feeding the biological system with specifically labeled precursors and analyzing the resulting distribution of isotopes in the target molecule. uni-bonn.de The choice of tracer is critical and depends on the specific pathway being investigated. boku.ac.at For a molecule like (E)-C-HDMAPP, a series of experiments with different tracers would be necessary to resolve the origins of its distinct parts: the prenyl side chain, the aromatic core, and the tetracarboxylic acid chain.

Key precursors and their expected contributions include:

¹³C-Glucose : As a fundamental carbon source, the labeling pattern from uniformly labeled glucose ([U-¹³C]glucose) can reveal the foundational pathways. For instance, the pattern of ¹³C incorporation into the prenyl group can distinguish between the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways for isoprenoid precursor synthesis. researchgate.net

¹³C-Acetate : Feeding with [1-¹³C]acetate or [2-¹³C]acetate is a classic method for investigating pathways involving acetyl-CoA, such as the MVA pathway and polyketide synthesis. nih.gov

¹³C-Amino Acids : To confirm the origin of the aromatic ring, labeled precursors from the shikimate pathway, such as ¹³C-phenylalanine or ¹³C-tyrosine, could be used.

The following table illustrates hypothetical labeling patterns in the key structural fragments of (E)-C-HDMAPP resulting from the metabolism of different ¹³C-labeled tracers.

| Isotopic Tracer | Structural Moiety | Predicted ¹³C Labeling Pattern and Rationale |

| [1-¹³C]Glucose | Prenyl Group (via MEP Pathway) | Labeling is predicted at carbons C-2 and C-4 of the isopentenyl diphosphate (B83284) (IPP) precursor. This reflects the specific enzymatic steps of the MEP pathway where glyceraldehyde-3-phosphate (GAP) and pyruvate (B1213749) are condensed. researchgate.net |

| [U-¹³C]Glucose | Aromatic Core (via Shikimate Pathway) | All carbon atoms are expected to be labeled. The specific pattern of adjacent labeled carbons can confirm the pathway and the orientation of precursor condensation. |

| [1,2-¹³C]Acetate | Prenyl Group (via MVA Pathway) | Intact two-carbon units are incorporated, leading to a characteristic alternating labeling pattern in the IPP precursor, which is a hallmark of the MVA pathway. boku.ac.at |

| [U-¹³C]Glutamate | Butane-tetracarboxylic acid moiety | If derived from the TCA cycle, feeding with a labeled TCA cycle intermediate or a precursor like glutamate (B1630785) would lead to heavy labeling in this part of the molecule. |

Table 1: Predicted ¹³C Labeling Patterns in (E)-C-HDMAPP from Various Isotopic Tracers. This interactive table outlines the expected distribution of Carbon-13 in different parts of the (E)-C-HDMAPP molecule based on the specific labeled precursor fed to the producing organism.

Detailed Research Findings from Metabolic Flux Analysis

Beyond simply identifying the pathways, MFA allows for the quantification of the carbon flux, or the rate of flow, through these routes. This quantitative data is crucial for metabolic engineering efforts aimed at increasing the yield of (E)-C-HDMAPP. For example, by comparing the ¹³C enrichment in the final product to that of its immediate precursors, researchers can calculate the relative activity of competing metabolic branches. nih.gov

A hypothetical study might compare the biosynthesis of (E)-C-HDMAPP in its native producer versus a metabolically engineered host, such as Aspergillus oryzae or Escherichia coli. The findings could reveal critical differences in pathway utilization, as summarized in the table below.

| Research Parameter | Native Producing Organism | Engineered E. coli Host | Key Finding |

| Prenyl Group Flux Source | 95% MEP Pathway, 5% MVA Pathway | 100% MEP Pathway | The native organism may exhibit minor flux through a secondary pathway, whereas the engineered host relies exclusively on its endogenous MEP pathway. |

| Aromatic Core Precursor Flux | 80% Shikimate Pathway | 65% Shikimate Pathway | The engineered host shows a lower flux towards the aromatic precursor, suggesting a potential bottleneck in this pathway that limits overall (E)-C-HDMAPP production. |

| Carbon Efficiency from Glucose | 1.2% | 0.8% | The native producer is more efficient at converting glucose into the final product, indicating better metabolic channeling. |

| Flux to Competing Pathways | Low (e.g., <10% of shikimate flux to other aromatics) | High (e.g., >30% of shikimate flux to other aromatics) | In the engineered host, a significant portion of the carbon is diverted to competing pathways, reducing the yield of the desired compound. |

Table 2: Hypothetical Research Findings from a Comparative Metabolic Flux Analysis of (E)-C-HDMAPP Biosynthesis. This interactive table presents a summary of plausible quantitative data obtained from a ¹³C-MFA study, comparing the metabolic flux distribution in a native producer and an engineered microbial host.

Computational and Theoretical Investigations of E C Hdmapp

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), and its protein target. nih.gov Docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing the stability of interactions and conformational changes. nih.gov

The biological activity of HMBPP is initiated by its binding to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein. nih.govresearchgate.net Computational studies, including molecular docking, have been instrumental in defining the specific ligand-binding pocket and identifying the key amino acid residues that mediate this interaction. researchgate.netresearchgate.net

The HMBPP molecule binds within a shallow, yet well-defined, basic pocket in the B30.2 domain. researchgate.net The binding is characterized by a network of interactions involving all parts of the HMBPP molecule: the diphosphate group, the linker region, and the crucial allylic hydroxyl group. researchgate.net

Key Research Findings:

Diphosphate Group Interaction: The negatively charged diphosphate moiety of HMBPP forms significant electrostatic interactions with positively charged residues within the binding pocket. Molecular docking studies have identified several key residues responsible for anchoring this part of the molecule. researchgate.net

Role of Histidine Residues: Two highly conserved histidine residues, His42 and His124, are proposed to be critical for interacting with the diphosphate group. nih.gov

Conformational Sensing: The binding of HMBPP is believed to induce a conformational change in the BTN3A1 protein, which is essential for the downstream signaling that leads to the activation of Vγ9Vδ2 T cells. nih.gov Computational models support the idea that the specific geometry and electronic properties of HMBPP are crucial for triggering this active conformation, a task that non-antigenic small molecules fail to achieve.

Interactive Table: Key Amino Acid Residues in BTN3A1 B30.2 Domain Interacting with HMBPP

| Residue | Type of Interaction | Interacting Part of HMBPP |

|---|---|---|

| His381 | Hydrogen Bonding / Electrostatic | Diphosphate Group |

| His42 | Electrostatic | Diphosphate Group |

| His124 | Electrostatic | Diphosphate Group |

| Arg412 | Electrostatic | Diphosphate Group |

| Arg469 | Electrostatic | Diphosphate Group |

| Thr167 | Hydrogen Bonding | Hydroxyl Group |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms in Biosynthesis

(E)-C-HDMAPP is the final intermediate of the non-mevalonate, or methylerythritol 4-phosphate (MEP), pathway for isoprenoid biosynthesis. nih.govnih.gov The final two steps of this pathway are catalyzed by the enzymes IspG and IspH (also known as LytB), which are complex [4Fe-4S] iron-sulfur cluster-containing proteins. nih.govnih.gov Quantum chemical (QC) calculations are essential for understanding the reaction mechanisms of such metalloenzymes, as they can model the complex electronic structures and electron transfer processes that are central to their catalytic activity. researchgate.netyoutube.com

The conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to HMBPP by IspG, and the subsequent reduction of HMBPP to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by IspH, involve reductive dehydroxylation steps. nih.govnih.gov These reactions are proposed to proceed through sophisticated bio-organometallic mechanisms involving direct interaction between the substrate and the iron-sulfur cluster. researchgate.net

Key Research Findings:

IspH Mechanism: Computational studies suggest that the catalysis by IspH involves the coordination of the HMBPP C1-hydroxyl group to a unique iron atom in the [4Fe-4S] cluster. nih.gov This is followed by a proton-coupled electron transfer, leading to the cleavage of the C-O bond and the formation of an allyl radical intermediate, which is stabilized by the cluster. nih.gov

Role of the [4Fe-4S] Cluster: QC calculations help to map the electronic changes within the iron-sulfur cluster as it donates two electrons to the substrate. researchgate.netnih.gov These methods can calculate the energies of proposed intermediates and transition states, allowing researchers to evaluate the feasibility of different mechanistic pathways, such as the Birch-like reduction versus the bio-organometallic route. researchgate.net

Proton Donation: The final step of the IspH-catalyzed reaction is the protonation of the allylic intermediate to yield either IPP or DMAPP. nih.govnih.gov Quantum mechanics can be used to model the proton transfer from a nearby acidic residue (like the highly conserved E126) to the substrate, confirming its stereochemical outcome. nih.gov

In Silico Prediction of Structure-Activity Relationships and Design of Analogues

Understanding the structure-activity relationships (SAR) of BTN3A1 ligands is crucial for the development of new immunomodulatory agents. In silico methods allow for the systematic evaluation of how chemical modifications to the HMBPP structure affect its binding to BTN3A1 and its subsequent biological activity. nih.gov These computational approaches can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govnih.gov

A key finding from SAR studies is that binding affinity to BTN3A1 does not always correlate linearly with phosphoantigen activity. nih.govresearchgate.net Some analogues have been designed that bind more strongly to BTN3A1 than HMBPP but show decreased ability to activate Vγ9Vδ2 T cells. nih.gov This suggests that simply anchoring to the binding pocket is insufficient; the ligand must induce a specific, active conformation in the BTN3A1/BTN2A1 receptor complex. nih.govnih.gov

Key Research Findings:

Importance of the Diphosphate: The diphosphate group is critical for activity, but it can be replaced with phosphonate (B1237965) analogues. For instance, the pom-pom derivative POM2-C-HMBP shows activity, indicating that the terminal phosphate (B84403) can be modified. nih.gov

Hydroxyl Group and Double Bond: The allylic hydroxyl group and the carbon-carbon double bond are essential features. Their removal or alteration drastically reduces or abolishes activity. nih.gov

Analogue Design: Based on docking results, novel ligands have been synthesized to further probe the binding pocket. For example, (E)-(7-hydroxy-6-methylhept-5-en-1-yl)phosphonate was created to explore additional interactions. researchgate.net Such studies, combining computational design with experimental validation, progressively refine the understanding of the pharmacophore required for potent Vγ9Vδ2 T cell activation. nih.govresearchgate.net

Interactive Table: Structure-Activity Relationship of HMBPP Analogues

| Analogue/Modification | Structural Change | Effect on BTN3A1 Binding | Effect on T-Cell Activation (pAg Activity) |

|---|---|---|---|

| Isopentenyl diphosphate (IPP) | Removal of allylic hydroxyl group and shift of double bond | Significantly reduced | Drastically reduced (~10,000-fold less potent) nih.gov |

| Monophosphonate analogues | Replacement of diphosphate with monophosphonate | Binding is maintained | Variable, often reduced antigenicity researchgate.net |

| POM2-C-HMBP | Modification of the terminal phosphate with pivaloyloxymethyl groups | Acts as a prodrug, releases active form intracellularly | Potent activity nih.gov |

| Bisphosphonates (e.g., Zoledronate) | Structurally distinct from HMBPP | Does not bind directly to BTN3A1 | Indirectly activates by causing accumulation of endogenous IPP nih.gov |

Evolutionary and Biotechnological Applications of E C Hdmapp Pathways

Evolutionary Conservation and Diversification of the Methylerythritol Phosphate (B84403) Pathway

The methylerythritol phosphate (MEP) pathway, which produces the essential isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), is found in most bacteria, some eukaryotic parasites, and the plastids of plant cells. rsc.orgnih.gov In contrast, the mevalonate (B85504) (MVA) pathway serves a similar function in the cytoplasm of higher plants and in humans, where the MEP pathway is absent. rsc.orgnih.gov This makes the MEP pathway an attractive target for the development of new antibiotics and herbicides. rsc.orgnih.gov

Comprehensive bioinformatic analyses have revealed that the MEP pathway genes in eukaryotes are highly conserved and have a polyphyletic origin, with contributions from both Chlamydiae and cyanobacteria. nih.govdoaj.org This dual ancestry is thought to be a result of endosymbiotic events that led to the evolution of primary plastids. nih.gov Despite multiple whole-genome duplication events in land plants, six of the seven genes in the MEP pathway have predominantly remained as single-copy genes, highlighting their essential and conserved nature. nih.govdoaj.org

Studies on bacterial genomes have shown both flexibility and rigidity within the MEP pathway's evolution. nih.govenergy.gov The first enzyme in the pathway, 1-deoxy-D-xylulose-5-phosphate synthase (Dxs), exhibits evolutionary flexibility, with some bacterial species appearing to have evolved alternative enzymes. nih.govfrontiersin.org This is significant for metabolic engineering as Dxs is a key regulator of flux through the pathway. frontiersin.org In stark contrast, the enzymes IspG and IspH, which are involved in the later steps of the pathway leading to the formation of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), the precursor to (E)-C-HDMAPP, are considered evolutionarily rigid. nih.govosti.gov Extensive comparative genomics have not identified any alternative enzymatic routes that bypass these iron-sulfur cluster enzymes, suggesting they are indispensable for species that use the MEP pathway. nih.govosti.gov

The evolutionary conservation of the MEP pathway enzymes is further supported by their high expression levels across different life lineages. nih.gov The indispensable function of each enzyme in plant growth and development has been confirmed through the distinct phenotypic variations observed in plants with reduced expression of individual MEP pathway genes. nih.govdoaj.org

Metabolic Engineering Strategies for Enhanced Production of (E)-C-HDMAPP or its Downstream Isoprenoids

The unique presence of the MEP pathway in many pathogenic bacteria and its absence in humans make its enzymes ideal targets for novel antibacterial drugs. nih.govbohrium.com Furthermore, the isoprenoids derived from this pathway have significant commercial applications as pharmaceuticals, nutraceuticals, flavors, and fragrances. nih.govnih.gov Consequently, there is considerable interest in developing metabolic engineering strategies to enhance the production of (E)-C-HDMAPP and its downstream products in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govoup.com

Metabolic engineering efforts have demonstrated that the MEP pathway has a higher theoretical carbon yield for isoprenoid production compared to the MVA pathway. nih.gov However, realizing this potential requires overcoming cellular bottlenecks and balancing metabolic fluxes. oup.comresearchgate.net Key strategies focus on increasing the supply of precursors, overexpressing rate-limiting enzymes, and inactivating competing metabolic pathways. nih.gov

One of the most common approaches is the overexpression of key enzymes in the MEP pathway. Studies have shown that overexpressing 1-deoxy-D-xylulose-5-phosphate synthase (Dxs), the first enzyme of the pathway, and isopentenyl diphosphate isomerase (Idi), which interconverts IPP and DMAPP, can significantly increase the yield of MEP-derived terpenoids. wikipedia.org The table below summarizes the impact of overexpressing specific MEP pathway genes on the production of various isoprenoids.

| Engineered Host | Overexpressed Gene(s) | Target Isoprenoid | Production Improvement |

| Escherichia coli | Dxs, Idi | Amorphadiene | 24 mg/L production achieved. oup.com |

| Escherichia coli | Dxs | Lycopene | Increased production. |

| Saccharomyces cerevisiae | Heterologous MVA pathway | Various isoprenoids | Often surpasses production from engineered native MEP pathway. researchgate.net |

| Populus trichocarpa | PtDXR | Isoprenoids | Upregulated resistance to salt and drought. biorxiv.org |

| Various | HMGR (MVA pathway) | Isoprenoids (including carotenoids) | Significantly increased levels. biorxiv.org |

Another critical aspect of metabolic engineering is balancing the expression of pathway enzymes to avoid the accumulation of toxic intermediates. oup.com For instance, increased flux towards IPP and DMAPP can lead to cellular toxicity. researchgate.net Dynamic metabolic engineering, which involves the controlled regulation of gene expression over time, is an emerging strategy to manage the trade-offs between cell growth and product formation and to balance pathway fluxes. nih.gov

Furthermore, the introduction of heterologous MVA pathways into hosts that naturally use the MEP pathway, such as E. coli, has been a successful strategy for boosting isoprenoid production. oup.comresearchgate.net This approach can circumvent the native regulation of the MEP pathway and provide a more efficient route to IPP and DMAPP for the synthesis of desired isoprenoids. researchgate.net Systems metabolic engineering, which combines metabolic engineering with systems biology and synthetic biology, offers a powerful framework for developing highly efficient microbial cell factories for the sustainable production of valuable isoprenoids. nih.govkaist.ac.kr

Q & A

Q. How should researchers prepare (E)-C-HDMAPP (ammonium salt) stock solutions for in vitro assays?

To ensure accurate dosing, dissolve (E)-C-HDMAPP (ammonium salt) in chloroform:methanol (1:1 v/v) due to its solubility profile. For a 10 mM solution, dissolve 3.365 mg in 1 mL solvent. Adjust concentrations using molarity calculations based on molecular weight (297.18 g/mol) and solvent ratios provided in solubility tables . Vortex thoroughly and store aliquots at -80°C to minimize hydrolysis. Validate stability via HPLC before use.